molecular formula C15H12O4 B11860441 2-(3,4-Dihydroxyphenyl)chroman-4-one CAS No. 6563-37-7

2-(3,4-Dihydroxyphenyl)chroman-4-one

Cat. No.: B11860441
CAS No.: 6563-37-7
M. Wt: 256.25 g/mol
InChI Key: LHARPARLCDEZDK-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)chroman-4-one: is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyran ring, with hydroxyl groups attached to the phenyl ring. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry for the synthesis of novel therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in polyphosphoric acid.

    Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or amine-substituted compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, it targets specific enzymes and receptors involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the hydroxyl groups on the phenyl ring but shares the core structure.

    Flavanone: Similar structure but with a different arrangement of hydroxyl groups.

    Isoflavone: Contains a similar core but with variations in the position of the phenyl ring.

Uniqueness: 2-(3,4-Dihydroxyphenyl)chroman-4-one is unique due to the presence of hydroxyl groups on the phenyl ring, which contribute to its enhanced antioxidant and anti-inflammatory activities compared to other chromanone derivatives .

Properties

CAS No.

6563-37-7

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-7,15-16,18H,8H2

InChI Key

LHARPARLCDEZDK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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